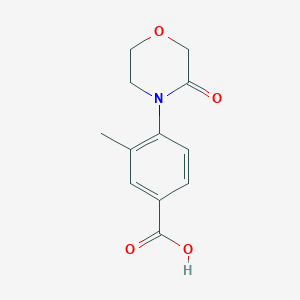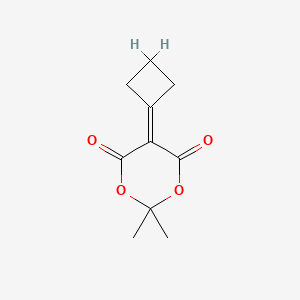
Ethyl 2-(5-chloro-2,3-dioxoindolin-1-yl)acetate
概要
説明
Ethyl (5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chloro-substituted indole ring fused with a dioxo group and an ethyl acetate moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-chloro-2,3-dioxoindolin-1-yl)acetate typically involves the reaction of isatin derivatives with ethyl bromoacetate in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures, usually around 80°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may involve more efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Ethyl (5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxylated indole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl (5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 2-(5-chloro-2,3-dioxoindolin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.
類似化合物との比較
Ethyl (5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Fluoroindole: A fluorinated indole derivative with distinct chemical properties.
Isatin: A precursor in the synthesis of various indole derivatives.
The uniqueness of Ethyl 2-(5-chloro-2,3-dioxoindolin-1-yl)acetate lies in its specific chloro and dioxo substitutions, which confer unique chemical reactivity and biological activity .
特性
分子式 |
C12H10ClNO4 |
|---|---|
分子量 |
267.66 g/mol |
IUPAC名 |
ethyl 2-(5-chloro-2,3-dioxoindol-1-yl)acetate |
InChI |
InChI=1S/C12H10ClNO4/c1-2-18-10(15)6-14-9-4-3-7(13)5-8(9)11(16)12(14)17/h3-5H,2,6H2,1H3 |
InChIキー |
MCMCWDFRKNMFFZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)Cl)C(=O)C1=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,2-Benzothiazol-7-yl)-4-iodofuro[2,3-c]pyridin-7-amine](/img/structure/B8604768.png)

![[1-(4-Acetyl-phenyl)-piperidin-4-YL]-acetic acid](/img/structure/B8604802.png)



![Tert-butyl 2-[hydroxy(1,3-thiazol-2-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B8604820.png)



![6-Ethyl-2-(methylthio)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B8604855.png)


